



Application Notes: Conjugation of Oregon Green™ 488, SE to Amino-Modified Oligonucleotides

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Compound of Interest		
Compound Name:	OG 488, SE	
Cat. No.:	B8198335	Get Quote

Introduction

Oregon Green[™] 488 (OG 488) is a bright, green fluorescent dye valued for its high quantum yield, photostability, and relative insensitivity to pH in the physiological range.[1] These properties make it an excellent alternative to fluorescein for labeling oligonucleotides used in a variety of molecular biology applications, including PCR probes, DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis.[2][3]

This document provides detailed protocols for the conjugation of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (**OG 488, SE**) to oligonucleotides containing a primary aliphatic amine. The succinimidyl ester (also known as an NHS ester) moiety readily reacts with the nucleophilic amino group on the oligonucleotide in a basic buffer to form a stable amide bond, yielding a fluorescently labeled product.[4]

Quantitative Data Summary

The following tables summarize the key properties of the **OG 488**, **SE** dye, recommended reaction conditions, and a comparison of common purification methods for the final conjugate.

Table 1: Physicochemical Properties of Oregon Green™ 488, SE



Property	Value	Reference
Molecular Weight	509.37 g/mol	[5]
Excitation Maximum (λabs)	~496 nm	
Emission Maximum (λem)	~524 nm	[6]
Molar Extinction Coefficient (ε)	76,000 M ⁻¹ cm ⁻¹ at ~496 nm	
Quantum Yield (φ)	0.9	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines	
рКа	~4.6	
Recommended Solvent	Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)	[4][7]

| Storage | Store at -20°C, protected from light and moisture. |[5][8] |

Table 2: Recommended Reaction Conditions for OG 488, SE Conjugation



Parameter	Recommendation	Rationale
Oligonucleotide	Amino-modified (e.g., 5'- Amino Modifier C6)	Provides a primary amine for reaction with the NHS ester.[9]
Buffer	0.1 - 0.5 M Sodium Bicarbonate or Sodium Carbonate	Maintains the required alkaline pH for the reaction.[4][8]
рН	8.3 - 9.0	The primary amine must be deprotonated to be nucleophilic.[4][8]
Molar Excess of Dye	10-20 fold	Drives the reaction towards completion to maximize labeling efficiency.
Temperature	Room Temperature (20-25°C)	Sufficient for the reaction to proceed without degrading reactants.
Reaction Time	2 hours to overnight	Allows for sufficient time for the conjugation to occur.[4][8]

| Environment | Protect from light | Prevents photobleaching of the fluorophore. |

Table 3: Comparison of Post-Conjugation Purification Methods



Method	Principle	Purity	Advantages	Disadvantages
Desalting / Size Exclusion	Size-based separation	Moderate	Fast, inexpensive, good for removing small molecules like free dye.[4][10]	Does not separate unlabeled from labeled oligonucleotid es.
Ethanol Precipitation	Differential solubility	Low-Moderate	Simple, removes some unbound dye.	Inefficient removal of free dye; may result in product loss. [9]
Reverse-Phase HPLC (RP- HPLC)	Hydrophobicity	High	Excellent separation of labeled (more hydrophobic) from unlabeled oligos.[11]	Requires specialized equipment; more time-consuming.
Anion-Exchange HPLC (IE-HPLC)	Charge (phosphate backbone)	High	High resolution based on oligo length.[11]	Does not separate based on labeling; less effective for this purpose.

| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | Very High | Excellent resolution, can separate single-base differences.[11] | Labor-intensive extraction process can lead to lower yields. |

Experimental Protocols Protocol 1: Reagent Preparation

• Amino-Modified Oligonucleotide Solution:



- Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
- Note: If the oligonucleotide was deprotected with AMA (ammonium hydroxide/methylamine), a desalting step is recommended prior to conjugation to remove any residual primary amines that could react with the dye.[4]
- Conjugation Buffer:
 - Prepare a 1 M stock solution of Sodium Bicarbonate (NaHCO₃).
 - Adjust the pH to 9.0 using 1 M NaOH.
 - For the working solution, dilute the stock to 0.1-0.5 M with nuclease-free water. For example, add 100 μL of 1 M stock to 900 μL of water for a 0.1 M working buffer.[4]
- OG 488, SE Stock Solution:
 - Allow the vial of OG 488, SE to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a fresh 10 mg/mL stock solution of OG 488, SE in high-quality, anhydrous DMSO.
 [4] This corresponds to approximately 19.6 mM.

Protocol 2: Conjugation Reaction

This protocol is based on a starting scale of 0.2 µmoles of amino-modified oligonucleotide.

- In a microcentrifuge tube, combine the following:
 - \circ ~100 µL of amino-modified oligonucleotide solution (~0.2 µmoles).
 - 100 μL of 1 M Conjugation Buffer (pH 9.0).
 - Adjust the total volume to ~800 μL with nuclease-free water.
- Add approximately 20 μ L of the 10 mg/mL **OG 488, SE** stock solution (~2 mg of dye, a ~20-fold molar excess). The solution may change color.



- Vortex the tube briefly to ensure thorough mixing.
- Incubate the reaction at room temperature for at least 2 hours, or overnight for convenience.

 [4] Protect the tube from light by wrapping it in aluminum foil or placing it in a dark drawer.

Protocol 3: Purification of the Labeled Oligonucleotide

Method A: Desalting Column (Recommended for rapid cleanup)

- Equilibrate a desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25) according to the manufacturer's instructions, typically with nuclease-free water.
- Carefully load the entire reaction mixture from Protocol 2 onto the top of the column bed.
- Elute the conjugate with nuclease-free water. The labeled oligonucleotide is larger and will elute first as a distinct, colored band.
- The smaller, unreacted OG 488 dye will be retained longer on the column and elute later.
- Collect the fractions containing the fluorescently labeled oligonucleotide.

Method B: Reverse-Phase HPLC (Recommended for high-purity applications)

- Purify the reaction mixture by RP-HPLC using a C18 column.
- Use a mobile phase gradient, for example:
 - Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
 - Buffer B: Acetonitrile
- A typical gradient might be a linear increase from 5% to 50% Buffer B over 30 minutes.
- Monitor the elution at 260 nm (for the oligonucleotide) and 496 nm (for the OG 488 dye).
- The successfully conjugated oligonucleotide will be more hydrophobic than the unlabeled starting material due to the attached dye and will therefore have a longer retention time.
 Collect the corresponding peak.



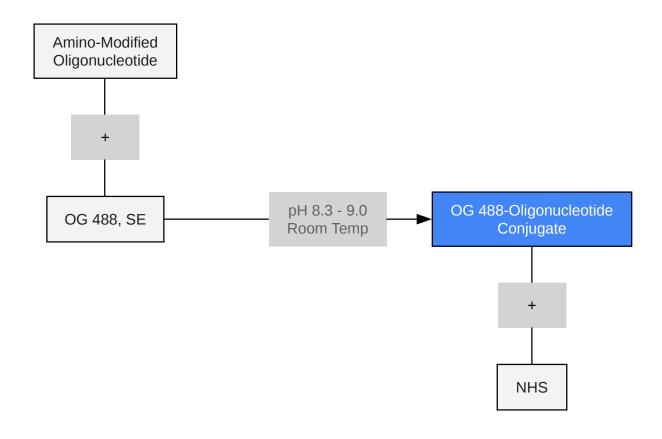
• Lyophilize the collected fraction to obtain the purified, labeled oligonucleotide.

Protocol 4: Characterization and Quantification

- Resuspend the purified, lyophilized OG 488-oligonucleotide conjugate in a suitable buffer (e.g., TE buffer, pH 8.0).
- Measure the absorbance of the solution using a UV-Vis spectrophotometer at 260 nm (A₂₆₀) and at the dye's absorbance maximum, ~496 nm (A₄₉₆).
- Calculate the concentration of the dye:
 - Concentration Dye (M) = $A_{496} / 76,000 M^{-1} cm^{-1}$
 - (Where 76,000 M⁻¹cm⁻¹ is the extinction coefficient of OG 488)
- Calculate the concentration of the oligonucleotide:
 - First, determine the correction factor (CF₂₆₀) for the dye's absorbance at 260 nm. This
 value is often provided by the manufacturer or can be determined empirically. For OG 488,
 the CF₂₈₀ is 0.12; the CF₂₆₀ is typically around 0.3.
 - Corrected A₂₆₀ = A₂₆₀ (A₄₉₆ * CF₂₆₀)
 - Concentration Oligo (M) = Corrected A₂₆₀ / ε₂₆₀ oligo
 - (Where ε₂₆₀_oligo is the molar extinction coefficient of the specific oligonucleotide sequence).
- Calculate the Degree of Labeling (DOL):
 - DOL = Concentration Dye / Concentration Oligo
 - A DOL of ~1.0 indicates that, on average, each oligonucleotide molecule is labeled with one dye molecule.

Visualizations





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Caption: Reaction scheme for labeling an amino-modified oligonucleotide with OG 488, SE.

Caption: Experimental workflow for **OG 488**, **SE** conjugation to oligonucleotides.

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Methodological & Application





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